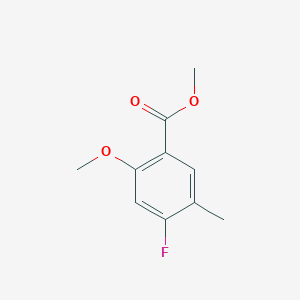

Methyl 4-fluoro-2-methoxy-5-methylbenzoate

Description

Contextualization of Fluorinated Benzoate (B1203000) Esters in Synthetic Strategies

Fluorinated benzoate esters are a significant class of compounds in organic synthesis, primarily due to the unique properties imparted by the fluorine atom. stackexchange.comnih.gov The introduction of fluorine can dramatically alter the physical, chemical, and biological characteristics of a molecule. stackexchange.com In synthetic strategies, fluorinated esters serve as versatile intermediates. The strong electron-withdrawing nature of fluorine can influence the reactivity of the ester group and the aromatic ring, facilitating or directing subsequent transformations. stackexchange.com The synthesis of fluorinated esters can be achieved through various methods, including the esterification of fluorinated benzoic acids or through fluorination reactions on a pre-existing ester. researchgate.netnih.gov

Significance of Methoxy (B1213986) and Methyl Substituents on Aromatic Systems

The methoxy (-OCH₃) and methyl (-CH₃) groups are common substituents that exert considerable influence on the electronic landscape of an aromatic ring. The methoxy group is a powerful electron-donating group through resonance, capable of increasing the electron density of the aromatic ring, particularly at the ortho and para positions. savemyexams.com This activation makes the ring more susceptible to electrophilic attack. Conversely, the methyl group is a weaker electron-donating group, acting primarily through an inductive effect. savemyexams.com The presence of both groups on the same ring can lead to complex and synergistic effects on reactivity and regioselectivity in substitution reactions.

Overview of Current Academic Research Trajectories for Aryl Esters

Current research involving aryl esters is diverse and expansive. One major area of focus is the development of novel catalytic methods for their synthesis, aiming for higher efficiency, milder reaction conditions, and broader substrate scope. researchgate.netmdpi.com Palladium-catalyzed carbonylation of aryl halides and the use of solid acid catalysts for esterification are prominent examples. researchgate.netmdpi.com Furthermore, aryl esters are frequently employed as key intermediates in the total synthesis of complex natural products and as building blocks for pharmaceuticals and materials with specific electronic or photophysical properties. researcher.life The study of their reaction mechanisms, including hydrolysis and transesterification, also remains an active area of investigation. acs.org

Scope and Objectives of Focused Research on Methyl 4-fluoro-2-methoxy-5-methylbenzoate

Focused research on this compound would aim to elucidate the precise interplay of its substituents. Key objectives would include the development of an efficient and regioselective synthesis, thorough characterization of its spectroscopic and physicochemical properties, and investigation of its reactivity in various organic transformations. Understanding how the combination of fluoro, methoxy, and methyl groups directs further functionalization of the aromatic ring would be a primary goal. Such research would contribute to a more predictive understanding of substituent effects in polysubstituted aromatic systems.

Detailed Research Findings

While specific experimental data for this compound is not widely available in published literature, we can infer its properties and potential synthetic routes based on established chemical principles and data for analogous structures.

A plausible synthetic route would start from a commercially available, appropriately substituted precursor such as 4-fluoro-2-methoxy-5-methylbenzoic acid. The final esterification step could be achieved via a classic Fischer esterification, using methanol (B129727) in the presence of an acid catalyst like sulfuric acid.

Hypothetical Synthesis of this compound:

Starting Material: 4-fluoro-2-methoxy-5-methylbenzoic acid Reagents: Methanol (CH₃OH), Sulfuric Acid (H₂SO₄) (catalytic amount) Reaction: Fischer Esterification Product: this compound

The physical and spectroscopic properties of the target compound can be predicted based on its constituent functional groups.

Predicted Physicochemical and Spectroscopic Data for this compound:

| Property | Predicted Value/Characteristics |

| Molecular Formula | C₁₀H₁₁FO₃ |

| Molecular Weight | 198.19 g/mol |

| Appearance | Likely a colorless oil or a low-melting solid |

| ¹H NMR | Signals expected for the methoxy protons (~3.8-4.0 ppm), the ester methyl protons (~3.9 ppm), and the aromatic protons (chemical shifts influenced by all substituents). The aromatic methyl protons would appear around 2.2-2.3 ppm. |

| ¹³C NMR | Resonances for the carbonyl carbon (~165-170 ppm), the aromatic carbons (with chemical shifts and C-F coupling constants influenced by the substituents), the methoxy carbon (~55-60 ppm), the ester methyl carbon (~52 ppm), and the aromatic methyl carbon (~15-20 ppm). |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the ester (around 1720-1740 cm⁻¹), C-O stretches, C-F stretch, and aromatic C-H and C=C stretches. researchgate.net |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns for a methyl benzoate derivative. |

Properties

Molecular Formula |

C10H11FO3 |

|---|---|

Molecular Weight |

198.19 g/mol |

IUPAC Name |

methyl 4-fluoro-2-methoxy-5-methylbenzoate |

InChI |

InChI=1S/C10H11FO3/c1-6-4-7(10(12)14-3)9(13-2)5-8(6)11/h4-5H,1-3H3 |

InChI Key |

BZICEUIAEFDHBY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1F)OC)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Methyl 4 Fluoro 2 Methoxy 5 Methylbenzoate

Direct Esterification Approaches from Carboxylic Acid Precursors

The final step in the synthesis of Methyl 4-fluoro-2-methoxy-5-methylbenzoate is typically the esterification of its corresponding carboxylic acid, 4-Fluoro-2-methoxy-5-methylbenzoic Acid.

Esterification of 4-Fluoro-2-methoxy-5-methylbenzoic Acid

The conversion of 4-Fluoro-2-methoxy-5-methylbenzoic Acid to its methyl ester is commonly achieved through Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol (B129727). A strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is typically employed to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. The reaction is reversible, and to drive the equilibrium towards the product, water, a byproduct of the reaction, is often removed.

Optimization of Reaction Conditions for Ester Formation

The efficiency of Fischer esterification for substituted benzoic acids can be significantly influenced by various reaction parameters. Research into optimizing these conditions has explored the use of microwave irradiation and alternative catalysts to enhance reaction rates and yields. academicpublishers.orgusm.myusm.myresearchgate.net

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating esterification reactions. usm.myusm.myresearchgate.net In a study on the esterification of 4-fluoro-3-nitrobenzoic acid, a structurally related compound, microwave irradiation in a sealed vessel at 130°C for a total of 15 minutes, with the periodic addition of catalytic sulfuric acid, resulted in a good yield of the corresponding methyl ester. usm.my The use of different alcohols has also been investigated, with primary alcohols generally providing higher yields compared to secondary and tertiary alcohols. usm.myresearchgate.net

Solid acid catalysts, such as phosphoric acid-modified Montmorillonite K10 clay, have been utilized as an environmentally benign alternative to mineral acids. ijstr.org These catalysts facilitate the esterification of substituted benzoic acids under solvent-free conditions, with studies showing high yields when using an equimolar amount of the acid and alcohol at reflux temperature. ijstr.org

Table 1: Optimization of Esterification Conditions for Substituted Benzoic Acids

| Parameter | Condition | Effect on Yield/Reaction Time | Reference |

| Heating Method | Conventional Reflux vs. Microwave Irradiation | Microwave irradiation significantly reduces reaction time. | usm.myresearchgate.net |

| Temperature | 110-150°C (Microwave) | Higher temperatures (130-150°C) lead to higher yields. | usm.my |

| Catalyst | H₂SO₄, Modified Montmorillonite K10 | Both are effective; solid acid catalysts offer easier separation. | usm.myijstr.org |

| Solvent | Solvent-free vs. Various Solvents | High yields can be achieved under solvent-free conditions. Butanol was found to be an optimal solvent in a microwave-assisted study. | usm.myijstr.org |

Precursor Synthesis Pathways and Functional Group Interconversions

The synthesis of the key precursor, 4-Fluoro-2-methoxy-5-methylbenzoic Acid, requires the regioselective introduction of three different substituents onto the benzene (B151609) ring.

Strategies for Introducing the Fluorine Moiety

The introduction of a fluorine atom onto an aromatic ring can be achieved through several methods. One common strategy is electrophilic fluorination, which uses reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI). smolecule.com Another classic approach is the Balz-Schiemann reaction, which involves the thermal decomposition of an aryl diazonium tetrafluoroborate. smolecule.com

A different approach involves starting with a pre-fluorinated raw material. For instance, a synthetic route to a related compound, 4-fluoro-2-methoxy-5-nitroaniline (B580436), begins with 2,4-difluoro-1-nitrobenzene. google.com In this case, one of the fluorine atoms is subsequently replaced by a methoxy (B1213986) group. Similarly, the synthesis of 4-fluoro-2-methylbenzoic acid has been reported starting from m-fluorotoluene. google.com

Regioselective Introduction of Methoxy and Methyl Groups

The positions of the methoxy and methyl groups are crucial for the final structure. The directing effects of the substituents already on the ring guide the position of incoming groups. A methoxy group is an activating, ortho-para director, while a methyl group is also an activating, ortho-para director.

One patented method for producing 4-fluoro-2-methylbenzoic acid starts with m-fluorotoluene. google.com A Friedel-Crafts acylation with trichloroacetyl chloride, catalyzed by anhydrous aluminum trichloride, introduces an acyl group. Due to the directing effects of the fluorine (ortho, para-directing) and methyl (ortho, para-directing) groups, a mixture of ortho and para isomers is formed. The desired para-isomer relative to the fluorine atom is then separated and hydrolyzed to the carboxylic acid. google.com

The introduction of the methoxy group can be accomplished via nucleophilic aromatic substitution. A patent describing the synthesis of 4-fluoro-2-methoxy-1-nitrobenzene starts with 2,4-difluoro-1-nitrobenzene and reacts it with methanol in the presence of a base like potassium tert-butoxide. The more activated fluorine at the 2-position (ortho to the nitro group) is selectively replaced by the methoxy group. google.com

Preparation via Nitration and Reduction Sequences

Nitration is a common electrophilic aromatic substitution reaction used to introduce a nitro group, which can then be a precursor to other functional groups, such as an amine via reduction.

A detailed process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline, a precursor for some pharmaceuticals, has been documented. google.com This multi-step synthesis begins with the protection of 4-fluoro-2-methoxyaniline (B49241) as an acetamide. This protected compound is then nitrated using fuming nitric acid in sulfuric acid at low temperatures (0-5°C). google.com The nitro group is directed to the 5-position, which is para to the activating methoxy group and ortho to the activating (and protected) amino group. Subsequent deprotection yields the desired 4-fluoro-2-methoxy-5-nitroaniline. google.com

Direct nitration of substituted benzoic acids is also a viable strategy. For example, 5-fluoro-2-methylbenzoic acid can be nitrated with a mixture of fuming nitric acid and oleum. google.com This reaction yields 5-fluoro-2-methyl-3-nitrobenzoic acid, which can then be esterified. While the substitution pattern is different from the target molecule, it demonstrates the principle of direct nitration on a substituted benzoic acid ring.

Advanced Coupling and Transformation Reactions

The construction of the target molecule can be envisioned through several advanced synthetic routes, each leveraging powerful carbon-carbon and carbon-heteroatom bond-forming reactions. These methods offer versatility in precursor selection and reaction conditions.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While a direct Sonogashira coupling to install one of the substituents on a pre-existing "this compound" scaffold is not the most direct route to the final product, the principles of this reaction are highly relevant for the synthesis of key intermediates. For instance, a Sonogashira reaction could be employed to introduce an alkyne group, which can then be further transformed.

A plausible strategy would involve the Sonogashira coupling of a suitably substituted aryl halide, such as methyl 2-bromo-4-fluoro-5-methylbenzoate, with a terminal alkyne. The Sonogashira reaction typically utilizes a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and a base. wikipedia.org The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields, especially with sterically hindered or electronically deactivated substrates. acs.org For aryl bromides, the reaction may require more forcing conditions compared to the more reactive aryl iodides. wikipedia.org

The general conditions for a Sonogashira coupling of an aryl bromide often involve a palladium source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt such as CuI, and an amine base like triethylamine (B128534) or diisopropylamine, which also often serves as the solvent. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.gov These reactions can sometimes be performed under milder conditions, even at room temperature and in aqueous media, depending on the specific substrates and catalytic system used. ucsb.edu

A hypothetical Sonogashira reaction for a precursor to our target molecule could be envisioned as follows:

In this scheme, an aryl bromide is coupled with a terminal alkyne in the presence of a palladium catalyst, a copper co-catalyst, and a base to yield an alkynyl-substituted benzene derivative.

The efficiency of such a reaction would be influenced by the electronic nature of the substituents on the aryl bromide. researchgate.net Electron-withdrawing groups can sometimes accelerate the rate of reaction. researchgate.net The steric hindrance around the bromine atom would also play a significant role in the choice of the phosphine (B1218219) ligand on the palladium catalyst. acs.org

Nucleophilic aromatic substitution (SNAr) is a powerful method for the introduction of nucleophiles, such as methoxy groups, onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. masterorganicchemistry.com The fluorine atom is an excellent leaving group in many SNAr reactions, often showing higher reactivity than other halogens. libretexts.org

A key step in the synthesis of this compound could involve the SNAr of a difluoro precursor, such as methyl 2,4-difluoro-5-methylbenzoate, with a methoxide (B1231860) source. The reaction proceeds via a Meisenheimer complex, a negatively charged intermediate, which is stabilized by electron-withdrawing groups ortho or para to the site of nucleophilic attack. masterorganicchemistry.comlibretexts.org

The general reaction can be depicted as:

Here, a difluoro-substituted benzene ring reacts with a nucleophile (methoxide), leading to the substitution of one of the fluorine atoms.

The regioselectivity of the substitution is a critical aspect. The electron-withdrawing ester group would activate the ortho and para positions to nucleophilic attack. Therefore, in a substrate like methyl 2,4-difluoro-5-methylbenzoate, the fluorine at the 2-position and the 4-position are both activated. The outcome would depend on the specific reaction conditions and the relative activation of the two positions.

In a related context, the synthesis of fluorinated and methoxy-substituted chalcones has been shown to proceed via an SNAr mechanism where a methoxy group displaces a fluorine atom on a polyfluorinated benzaldehyde (B42025) ring in the presence of a base. academicjournals.org This highlights the feasibility of such transformations on substituted aromatic systems.

The reaction is typically carried out in a polar aprotic solvent like DMSO, DMF, or NMP to facilitate the reaction between the ionic nucleophile and the aromatic substrate. pearson.com

A plausible synthetic step utilizing SNAr for the synthesis of the target compound is shown below:

| Reactant | Reagent | Solvent | Temperature | Product |

| Methyl 2,4-difluoro-5-methylbenzoate | Sodium methoxide | DMF | Room Temp. to 80 °C | This compound & regioisomer |

This reaction would likely produce a mixture of regioisomers, necessitating careful purification.

The methoxy group in this compound can also be introduced via the methylation of a corresponding phenol (B47542) precursor, such as Methyl 4-fluoro-2-hydroxy-5-methylbenzoate. This O-methylation is a common transformation in organic synthesis.

A variety of methylating agents can be employed for this purpose. Classic reagents include dimethyl sulfate (B86663) and methyl iodide, typically used in the presence of a base like potassium carbonate or sodium hydride to deprotonate the phenol. However, due to the toxicity of these reagents, greener alternatives like dimethyl carbonate (DMC) have gained prominence. google.com

The methylation of phenols with DMC can be performed under various conditions. For instance, the reaction can be carried out with a base such as K₂CO₃ and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB). mdma.ch This method has been shown to be effective for the O-methylation of various phenol derivatives. mdma.ch Microwave-assisted O-methylation of phenolic compounds using tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) as the methylating agent in a green solvent like ethanol (B145695) has also been reported as an efficient and selective method. researchgate.net This approach offers rapid reaction times and high yields. researchgate.net

For sterically hindered phenols, more forcing conditions or specific catalytic systems might be necessary. researchgate.net However, the hydroxyl group in Methyl 4-fluoro-2-hydroxy-5-methylbenzoate is not exceptionally hindered, suggesting that standard methylation procedures should be effective.

| Methylating Agent | Base | Solvent | Temperature | Reference |

| Dimethyl carbonate (DMC) | K₂CO₃/TBAB | - | 90-100 °C | mdma.ch |

| Tetramethylammonium hydroxide | - | Ethanol (Microwave) | ~120 °C | researchgate.net |

| Trimethyl phosphate | Weak base (e.g., K₂CO₃) | Aprotic solvent or melt | > Melting point of phenol | google.com |

The choice of method would depend on factors such as scale, desired reaction time, and environmental considerations.

Purification and Isolation Techniques in Academic Synthesis

The successful synthesis of a target compound in a research setting is critically dependent on the ability to isolate it in high purity. For a compound like this compound, which is likely a solid at room temperature, chromatographic and crystallization techniques are paramount.

Column chromatography is a fundamental purification technique in organic synthesis. For the purification of a moderately polar compound like this compound, silica (B1680970) gel is the most common stationary phase. magritek.comsemanticscholar.org

The choice of the mobile phase (eluent) is crucial for achieving good separation from impurities and any unreacted starting materials. A systematic approach to selecting an eluent system often begins with thin-layer chromatography (TLC) analysis. For a methyl benzoate (B1203000) derivative, a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758) is typically employed. reddit.com The polarity of the eluent is gradually increased to facilitate the elution of the target compound from the column.

For instance, a gradient elution starting with a low percentage of ethyl acetate in hexanes and gradually increasing the concentration of ethyl acetate would likely provide good separation. The progress of the separation is monitored by collecting fractions and analyzing them by TLC.

| Stationary Phase | Common Eluent Systems |

| Silica Gel | Hexane/Ethyl Acetate |

| Silica Gel | Petroleum Ether/Diethyl Ether |

| Silica Gel | Dichloromethane/Hexane |

The specific ratio of the solvents would be optimized based on the TLC analysis of the crude reaction mixture.

Recrystallization is a powerful technique for purifying solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures. mt.com An ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while the impurities are either very soluble or insoluble at all temperatures. mt.com

For an aromatic ester like this compound, a range of solvents could be suitable. Solvents that have similar functional groups to the compound, such as esters (ethyl acetate), can be good solubilizers. rochester.edu Often, a single solvent does not provide the ideal solubility profile, and a mixed solvent system is used. pitt.edu Common mixed solvent systems include combinations of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble). pitt.edu

| Single Solvents | Mixed Solvents |

| Ethanol | Ethanol/Water |

| Methanol | Acetone/Water |

| Ethyl Acetate | Dichloromethane/Hexane |

| Toluene | Ethyl Acetate/Heptane |

The process involves dissolving the crude solid in a minimal amount of the hot solvent (or solvent mixture), followed by slow cooling to allow for the formation of well-defined crystals. If crystallization does not occur upon cooling, scratching the inside of the flask or adding a seed crystal of the pure compound can induce crystallization. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

Yield Optimization and Scalability Considerations for Research

Detailed Research Findings and Potential Optimization Strategies:

Starting Material Selection and Strategy: The choice of the initial precursor is fundamental. A common strategy involves starting with a commercially available, appropriately substituted benzene ring and introducing the remaining functionalities. For instance, beginning with a fluorinated and methylated phenol would allow for subsequent methoxylation and carboxylation/esterification. The regiochemistry of these reactions would be a primary focus for optimization to avoid the formation of undesired isomers.

Reaction Conditions: Temperature, reaction time, solvent, and catalyst are all critical parameters that require fine-tuning. For instance, in reactions analogous to the preparation of other methoxybenzoates, the choice of methylating agent (e.g., dimethyl sulfate, methyl iodide) and base (e.g., potassium carbonate, sodium hydroxide) would be optimized to maximize the yield of the desired O-methylation without promoting side reactions.

Purification Methods: Efficient purification at each stage is crucial to prevent the accumulation of impurities that could interfere with subsequent reactions. While laboratory-scale purifications often rely on column chromatography, scalable processes would necessitate the development of crystallization or distillation methods to be economically viable.

Interactive Data Table: Hypothetical Yield Optimization for a Key Synthetic Step

The following table illustrates a hypothetical optimization study for a key step, such as the methoxylation of a fluorinated methylphenol precursor, which would be a plausible route towards this compound.

| Entry | Methylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Dimethyl sulfate | K₂CO₃ | Acetone | 60 | 8 | 75 |

| 2 | Dimethyl sulfate | NaOH | Methanol | 50 | 6 | 82 |

| 3 | Methyl iodide | K₂CO₃ | DMF | 80 | 4 | 88 |

| 4 | Dimethyl sulfate | Cs₂CO₃ | Acetonitrile | 70 | 6 | 92 |

This table is illustrative and based on general principles of ether synthesis optimization.

Scalability Considerations:

Scaling up the synthesis of a fine chemical like this compound introduces a new set of challenges that must be addressed during the research and development phase.

Heat Transfer: Many organic reactions are exothermic. What is easily managed in a laboratory flask can become a significant safety hazard and a source of side reactions in a large reactor if heat cannot be dissipated effectively. The surface area-to-volume ratio decreases as the scale increases, necessitating the use of jacketed reactors and efficient cooling systems.

Mass Transfer and Mixing: Ensuring that all reactants are intimately mixed is critical for achieving consistent reaction rates and yields. Inadequate mixing in large vessels can lead to localized "hot spots" or areas of high reactant concentration, resulting in the formation of impurities. The choice of agitator design and mixing speed becomes a critical parameter to study during scale-up.

Reagent Handling and Stoichiometry: The handling of large quantities of potentially hazardous reagents requires specialized equipment and procedures. Furthermore, the optimal stoichiometry determined at the lab scale may need to be adjusted at a larger scale to account for differences in mixing and reaction kinetics.

Work-up and Product Isolation: Procedures that are straightforward in the lab, such as extractions with large volumes of solvent or filtration of small quantities of solids, can become bottlenecks in a manufacturing setting. The development of scalable work-up procedures, such as centrifugation for solid separation and the use of solvent recovery systems, is essential for an economically and environmentally sustainable process. For instance, a process for a related compound, methyl 2-methoxy-5-aminosulfonyl benzoate, has been successfully scaled to a 300-ton-per-annum facility, underscoring the feasibility of industrial production for such substituted benzoates when these factors are carefully considered.

Chemical Reactivity and Mechanistic Investigations

Hydrolysis Reaction Pathways of Methyl 4-fluoro-2-methoxy-5-methylbenzoate

The hydrolysis of an ester, such as this compound, is the cleavage of the ester bond to form a carboxylic acid and an alcohol, in this case, 4-fluoro-2-methoxy-5-methylbenzoic acid and methanol (B129727). This transformation can be catalyzed by either acid or base, with each proceeding through distinct mechanistic routes.

Acid-Catalyzed Hydrolysis Mechanisms

Acid-catalyzed ester hydrolysis is a reversible process. The most common mechanism for the hydrolysis of methyl esters is the bimolecular acid-catalyzed acyl cleavage (AAC2) mechanism. ucoz.com This pathway involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol yield the carboxylic acid and regenerate the acid catalyst.

For sterically hindered esters, particularly those with bulky groups near the reaction center, an alternative unimolecular pathway, AAC1, can occur under strongly acidic conditions. ucoz.com However, given the substitution pattern of this compound, the steric hindrance from the ortho-methoxy group is not typically sufficient to force a shift from the prevalent AAC2 mechanism under standard hydrolytic conditions.

Base-Catalyzed Hydrolysis Mechanisms (e.g., BAC2, BAL2)

Base-catalyzed hydrolysis, or saponification, is generally an irreversible process because the resulting carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol. ucoz.com The most common pathway is the bimolecular base-catalyzed acyl-oxygen cleavage (BAC2) mechanism. researchgate.netcdnsciencepub.com In this mechanism, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) ion as the leaving group to form the carboxylic acid, which is subsequently deprotonated by the base to form the carboxylate salt.

An alternative, though much rarer, pathway is the bimolecular base-catalyzed alkyl-oxygen cleavage (BAL2) mechanism. researchgate.netcdnsciencepub.comcdnsciencepub.comresearchgate.net This mechanism is a nucleophilic substitution reaction where the hydroxide ion attacks the methyl carbon of the ester, with the carboxylate as the leaving group. The BAL2 mechanism is generally only observed for esters with severe steric hindrance around the carbonyl group, which impedes the typical BAC2 attack. cdnsciencepub.comresearchgate.net For instance, the hydrolysis of methyl 2,4,6-tri-t-butylbenzoate proceeds via the BAL2 mechanism due to the extreme steric shielding of the carbonyl carbon by the two ortho-tert-butyl groups. cdnsciencepub.comresearchgate.net In the case of this compound, the ortho-methoxy group provides some steric hindrance, but it is unlikely to be substantial enough to favor the BAL2 pathway over the conventional BAC2 mechanism.

Kinetic Studies of Ester Hydrolysis

Kinetic studies of the hydrolysis of substituted benzoates provide quantitative insight into the electronic and steric effects of substituents on reaction rates. The rate of hydrolysis is influenced by the electron-donating or electron-withdrawing nature of the ring substituents. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, thereby increasing the rate of nucleophilic attack and accelerating hydrolysis. Conversely, electron-donating groups decrease the electrophilicity of the carbonyl carbon, slowing the reaction.

Table 1: Illustrative Relative Hydrolysis Rates of Substituted Methyl Benzoates This table presents hypothetical data based on established principles of substituent effects to illustrate the expected trends in hydrolysis rates.

| Substituent on Methyl Benzoate (B1203000) | Expected Relative Rate of Base-Catalyzed Hydrolysis | Primary Electronic Effect |

| 4-Nitro | > 1 (Fast) | Strong Electron-Withdrawing |

| 4-Fluoro | > 1 (Moderately Fast) | Inductively Electron-Withdrawing |

| Unsubstituted | 1 (Reference) | - |

| 4-Methyl | < 1 (Slow) | Weak Electron-Donating |

| 4-Methoxy | < 1 (Very Slow) | Resonance Electron-Donating |

| 4-Fluoro-2-methoxy-5-methyl | Complex/Intermediate | Combination of Effects |

Electrophilic Aromatic Substitution Reactions on the Aromatic Ring

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. The position of substitution is strongly directed by the existing substituents.

Regioselectivity Induced by Substituents (Fluoro, Methoxy (B1213986), Methyl)

The directing effects of the substituents determine the position of the incoming electrophile. These effects are classified as activating or deactivating, and as ortho-, para-, or meta-directing. organicchemistrytutor.comyoutube.com

Methoxy group (-OCH3): This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring via resonance. organicchemistrytutor.comlibretexts.org

Methyl group (-CH3): This is a weakly activating, ortho-, para-directing group through an inductive effect and hyperconjugation. msu.edu

Fluoro group (-F): Halogens are a unique class. They are deactivating due to their strong inductive electron withdrawal, yet they are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the intermediate carbocation (arenium ion) formed during ortho and para attack. libretexts.org

Ester group (-COOCH3): The ester group itself is a deactivating, meta-directing group, pulling electron density from the ring.

In a polysubstituted benzene ring, the directing effects of the groups combine. The most powerful activating group generally dictates the position of substitution. youtube.com In this compound, the methoxy group at C-2 is the most powerful activating group. Therefore, it will primarily direct incoming electrophiles to its ortho and para positions. The position para to the methoxy group is C-5, which is already occupied by the methyl group. The positions ortho to the methoxy group are C-1 (occupied by the ester) and C-3. Thus, the most likely position for electrophilic attack is C-3. The C-6 position is ortho to the methyl group and meta to the methoxy group, making it less favored.

Table 2: Directing Effects of Substituents on the Aromatic Ring

| Substituent | Position | Electronic Effect | Directing Influence |

| -OCH3 | C-2 | Strongly Activating, Resonance Donor | Ortho, Para |

| -F | C-4 | Deactivating, Inductive Withdrawing | Ortho, Para |

| -CH3 | C-5 | Weakly Activating, Inductive Donor | Ortho, Para |

| -COOCH3 | C-1 | Deactivating, Inductive/Resonance Withdrawing | Meta |

Considering the combined effects, the anticipated order of reactivity for the available positions would be C-3 > C-6.

Influence of Steric Hindrance on Reaction Pathways

Steric hindrance can significantly affect the regioselectivity of electrophilic aromatic substitution reactions by impeding the approach of the electrophile to a particular site. youtube.comfiveable.mequizlet.com In this compound, the positions adjacent to existing substituents are subject to steric effects.

The most electronically favored position for substitution is C-3, which is situated between the methoxy group at C-2 and the fluoro group at C-4. While electronically activated by the methoxy group, this position is sterically hindered by its two neighbors. Similarly, the C-6 position is sterically hindered by the adjacent methyl group at C-5 and the ester group at C-1. The degree to which steric hindrance will influence the reaction outcome depends on the size of the incoming electrophile. For smaller electrophiles, substitution at C-3 may still be predominant. However, for larger, bulkier electrophiles, substitution at the less sterically crowded, albeit electronically less activated, C-6 position might become more significant. In cases of extreme steric hindrance, the reaction may proceed very slowly or not at all.

Nucleophilic Reactions at the Ester Carbonyl and Aromatic Ring

Nucleophilic attack can occur at two primary sites: the electrophilic carbon of the ester group and the electron-deficient positions on the aromatic ring.

Transesterification of this compound involves the substitution of the methoxy group of the ester with a different alcohol. This reaction is typically catalyzed by an acid or a base. The general mechanism proceeds through a tetrahedral intermediate.

In base-catalyzed transesterification, an alkoxide attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the original methoxy group. The equilibrium of this reaction is driven by the relative concentrations and boiling points of the reactant and product alcohols.

Acid-catalyzed transesterification begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A nucleophilic alcohol then attacks this carbon, leading to a tetrahedral intermediate. After proton transfer, methanol is eliminated, and deprotonation of the resulting ester yields the final product. The use of solid acid catalysts, such as those based on zirconium and titanium, has been shown to be effective for the esterification of various benzoic acids with methanol. researchgate.net

Nitrogen-containing nucleophiles, such as amines and their derivatives, can react with this compound at both the ester carbonyl and the aromatic ring. Reaction at the ester carbonyl leads to the formation of amides, a process known as aminolysis. This reaction generally proceeds via a nucleophilic acyl substitution mechanism, similar to transesterification.

Nucleophilic aromatic substitution (SNAr) can also occur, where a nucleophile replaces a group on the aromatic ring. For SNAr to proceed, the ring must be activated by electron-withdrawing groups, and there must be a good leaving group. In the case of this compound, the fluorine atom can act as a leaving group. The rate of these reactions is significantly influenced by the nature of the nucleophile and the substituents on the aromatic ring. nih.gov For instance, the reaction of substituted anilines with activated aromatic systems shows that stronger nucleophiles lead to faster reaction rates. nih.gov

Radical Reaction Pathways of Substituted Benzoates

Substituted benzoates can undergo reactions involving free radical intermediates, often initiated by radical initiators like benzoyl peroxide or through photolysis. cdnsciencepub.comsavemyexams.com These reactions can lead to a variety of products through mechanisms such as hydrogen abstraction, addition to the aromatic ring, and fragmentation.

For aromatic ethers like anisole, which shares a methoxy group with the title compound, reaction with benzoyl peroxide can result in benzoyloxylation at the ortho and para positions. cdnsciencepub.com This suggests that this compound could undergo similar radical aromatic substitution reactions. The position of attack would be influenced by the directing effects of the existing substituents.

Furthermore, studies on the reaction of benzoic acid with hydroxyl radicals have shown that addition reactions are favored, with the formation of pre-reactive complexes influencing the reaction barriers. rsc.org The rate constants for these additions were found to be highest for the benzoate anion in the aqueous phase. rsc.org

Studies on Kinetic vs. Thermodynamic Product Control

When a reaction can yield two or more different products, the product distribution can be governed by either kinetic or thermodynamic control. wikipedia.orgjackwestin.com

Kinetic Control: At lower temperatures and with shorter reaction times, the major product is the one that is formed fastest. libretexts.orgmasterorganicchemistry.com This product, known as the kinetic product, is formed via the pathway with the lower activation energy. wikipedia.orgstackexchange.com

Thermodynamic Control: At higher temperatures and with longer reaction times, the reaction is often reversible. libretexts.org Under these conditions, the product distribution reflects the relative thermodynamic stabilities of the products. masterorganicchemistry.com The most stable product, the thermodynamic product, will be the major component at equilibrium. wikipedia.orgstackexchange.com

In the context of reactions involving this compound, such as electrophilic aromatic substitution or nucleophilic additions to the ring, the possibility of forming different isomers exists. The conditions of the reaction—temperature, solvent, and reaction time—will determine whether the kinetically or thermodynamically favored product predominates. jackwestin.com For instance, in the deprotonation of an unsymmetrical ketone, the use of low temperatures and sterically hindered bases favors the kinetic enolate. wikipedia.org A similar principle could be applied to reactions where multiple sites on the aromatic ring of this compound are susceptible to attack.

The following table outlines the conditions that favor each type of control.

| Factor | Kinetic Control | Thermodynamic Control |

| Temperature | Low | High |

| Reaction Time | Short | Long |

| Reversibility | Irreversible or quasi-irreversible conditions | Reversible conditions |

| Product | The product that forms fastest (lower activation energy) | The most stable product (lower Gibbs free energy) |

Advanced Spectroscopic and Structural Elucidation Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering detailed insights into the chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy provides critical information about the number, connectivity, and chemical environment of protons within a molecule. For Methyl 4-fluoro-2-methoxy-5-methylbenzoate, the ¹H NMR spectrum is expected to exhibit distinct signals for the aromatic protons and the protons of the methyl and methoxy (B1213986) groups.

The aromatic region would likely display two signals corresponding to the two non-equivalent aromatic protons. The proton at the C6 position is anticipated to appear as a doublet due to coupling with the fluorine atom at C4. The proton at the C3 position would likely appear as a singlet, or a very finely split doublet due to a smaller four-bond coupling to the fluorine. The chemical shifts of these aromatic protons are influenced by the electronic effects of the substituents on the benzene (B151609) ring.

The methyl ester protons (-OCH₃) and the methoxy group protons (-OCH₃) attached to the ring are expected to appear as sharp singlets, typically in the range of 3.8-4.0 ppm. The protons of the methyl group attached to the aromatic ring (-CH₃) would also present as a singlet, likely at a chemical shift of around 2.2-2.4 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| H-3 | ~6.8-7.0 | d | ~3-4 (⁴JH-F) |

| H-6 | ~7.5-7.7 | d | ~8-10 (³JH-F) |

| OCH₃ (ester) | ~3.9 | s | - |

| OCH₃ (ether) | ~3.8 | s | - |

Note: The predicted values are based on the analysis of structurally similar compounds and established substituent effects in benzene derivatives. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the ester group is expected to have the most downfield chemical shift, typically in the range of 165-170 ppm. The aromatic carbons will resonate in the region of 110-160 ppm. The carbon directly bonded to the fluorine atom (C4) will exhibit a large one-bond carbon-fluorine coupling (¹JC-F), appearing as a doublet. The carbons ortho and meta to the fluorine will show smaller two- and three-bond couplings (²JC-F and ³JC-F), respectively. The chemical shifts of the aromatic carbons are also influenced by the methoxy and methyl substituents. The carbons of the methyl ester, methoxy group, and the ring-attached methyl group will appear at distinct upfield positions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| C=O | ~166 | s |

| C1 | ~125 | d (³JC-F) |

| C2 | ~158 | s |

| C3 | ~115 | d (²JC-F) |

| C4 | ~160 | d (¹JC-F) |

| C5 | ~128 | d (³JC-F) |

| C6 | ~118 | d (²JC-F) |

| OCH₃ (ester) | ~52 | s |

| OCH₃ (ether) | ~56 | s |

Note: The predicted values are based on the analysis of structurally similar compounds and established substituent effects. Actual experimental values may vary.

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring. The multiplicity of the signal will be a triplet of doublets (or a more complex multiplet) due to coupling with the ortho (H-3) and meta (H-6) protons.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between coupled protons. For instance, it would confirm the coupling between the aromatic protons H-3 and H-6, if any, and potentially long-range couplings between the aromatic protons and the methyl group protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the protonated aromatic carbons and the methyl and methoxy carbons by linking their ¹H and ¹³C signals. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about the spatial proximity of protons. researchgate.net For this compound, NOESY would be particularly useful in confirming the relative positions of the substituents. For instance, a cross-peak between the methoxy protons and the H-3 proton would confirm the placement of the methoxy group at C2. Similarly, a correlation between the methyl protons and the H-6 proton would support the location of the methyl group at C5.

While this compound is a discrete small molecule, the principles of monitoring reactions on a solid support are relevant in modern organic synthesis. Gel-phase NMR is a technique used to characterize molecules that are attached to a solid support, such as a resin, during solid-phase synthesis. elsevierpure.comwikipedia.org By swelling the resin in a suitable deuterated solvent, it is possible to obtain NMR spectra of the attached molecule, allowing for real-time monitoring of reaction progress, such as the coupling of building blocks or the removal of protecting groups. This technique is particularly valuable in combinatorial chemistry and the synthesis of peptides and oligonucleotides. elsevierpure.comwikipedia.org

Infrared (IR) and Raman Spectroscopic Analysis Approaches

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong band around 1720-1740 cm⁻¹ would correspond to the C=O stretching of the ester group. The C-O stretching vibrations of the ester and ether linkages would appear in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups would be seen just below 3000 cm⁻¹. The C-F stretching vibration would likely appear as a strong band in the 1200-1300 cm⁻¹ region. Aromatic C=C stretching vibrations would give rise to bands in the 1450-1600 cm⁻¹ region.

Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in the Raman spectrum, which would help to confirm the presence of the benzene ring. The symmetric stretching of the substituents could also give rise to characteristic Raman signals.

Table 3: Predicted Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| C=O (ester) | Stretching | 1720-1740 | Strong | Medium |

| C-O (ester/ether) | Stretching | 1000-1300 | Strong | Medium-Weak |

| Aromatic C-H | Stretching | >3000 | Medium-Weak | Medium |

| Aliphatic C-H | Stretching | <3000 | Medium | Medium |

| C-F | Stretching | 1200-1300 | Strong | Weak |

Note: The predicted values are based on typical frequency ranges for these functional groups.

Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound. The vibrational modes of the molecule are dictated by the constituent atoms and their bonding arrangements.

The key functional groups in this compound include the ester group (-COOCH₃), the aromatic ring, the methoxy group (-OCH₃), the methyl group (-CH₃), and the carbon-fluorine bond (C-F). Each of these groups exhibits characteristic vibrational frequencies.

Expected Vibrational Modes for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ester (-COOCH₃) | C=O stretching | 1725-1705 |

| C-O stretching (ester) | 1300-1200 | |

| O-CH₃ stretching | 1150-1050 | |

| Aromatic Ring | C-H stretching | 3100-3000 |

| C=C stretching | 1600-1450 | |

| C-H bending (out-of-plane) | 900-690 | |

| Methoxy (-OCH₃) | C-H stretching (asymmetric) | ~2960 |

| C-H stretching (symmetric) | ~2850 | |

| C-O stretching | 1200-1000 | |

| Methyl (-CH₃) | C-H stretching (asymmetric) | ~2960 |

| C-H stretching (symmetric) | ~2870 | |

| Carbon-Fluorine | C-F stretching | 1400-1000 |

Note: The exact positions of the peaks can be influenced by the electronic environment and coupling with other vibrations.

The presence of the electron-donating methoxy and methyl groups, along with the electron-withdrawing fluorine atom and ester group on the benzene ring, will subtly shift these characteristic frequencies. A detailed analysis of the IR and Raman spectra would provide a complete vibrational assignment, confirming the molecular structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. For this compound (C₁₀H₁₁FO₃), the expected molecular weight is approximately 198.19 g/mol . In positive-ion mode ESI-MS, the most prominent peak would correspond to the protonated molecule at m/z 199.19. The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC-MS, electron ionization (EI) is commonly used, which is a higher-energy ionization method that leads to extensive fragmentation. The resulting mass spectrum provides a unique fingerprint of the molecule.

Expected Fragmentation Pattern of this compound in GC-MS (EI):

The fragmentation of this compound under EI conditions would likely proceed through several key pathways:

Loss of the methoxy group (-OCH₃): This would result in a fragment ion at m/z 167.

Loss of the methyl ester group (-COOCH₃): This would lead to a fragment at m/z 139.

Cleavage of the methyl group from the ester: This produces a fragment corresponding to the loss of a methyl radical (•CH₃), resulting in an ion at m/z 183.

Decarbonylation: Loss of a carbon monoxide (CO) molecule from fragment ions is also a common pathway.

A representative, though not specific to this exact molecule, mass spectrum of a related compound like Methyl 4-methylbenzoate shows a molecular ion peak and significant fragmentation, which is a characteristic of electron ionization. chemicalbook.com

Hypothetical GC-MS Fragmentation Data:

| m/z | Possible Fragment |

| 198 | [M]⁺ (Molecular Ion) |

| 183 | [M - CH₃]⁺ |

| 167 | [M - OCH₃]⁺ |

| 139 | [M - COOCH₃]⁺ |

X-ray Crystallography for Solid-State Molecular Architecture

While specific crystallographic data for this compound is not publicly available, a study of a similar structure, such as 2-methoxy-4-(methoxycarbonyl)phenyl 2-chloro-4-fluorobenzoate, reveals a monoclinic crystal system with the space group P2₁/c. researchgate.net It is plausible that this compound would crystallize in a common space group like P2₁/c or P-1.

The crystal structure would reveal the planarity of the benzene ring and the orientation of the methoxy, methyl, and ester substituents relative to the ring. Intermolecular interactions, such as C-H···O and C-H···F hydrogen bonds, would also be identified, which dictate the crystal packing. iucr.orgnih.gov

Typical Data Obtained from X-ray Crystallography:

| Parameter | Description |

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements of the crystal. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Z | The number of molecules in the unit cell. |

| Atomic Coordinates | The precise position of each atom in the unit cell. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. |

Supramolecular Assembly Analysis by Hirshfeld Surface Methodology

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov It partitions the crystal space into regions where the electron density of a pro-molecule dominates the pro-crystal electron density.

The Hirshfeld surface is mapped with properties like dₙₒᵣₘ (normalized contact distance), which highlights intermolecular contacts shorter than the van der Waals radii sum in red, contacts of van der Waals separation in white, and longer contacts in blue. This allows for a visual interpretation of the close contacts that stabilize the crystal packing.

For this compound, the Hirshfeld surface would likely reveal significant contributions from H···H, C···H/H···C, and O···H/H···O contacts. The presence of the fluorine atom would also introduce F···H contacts.

2D Fingerprint Plots:

The Hirshfeld surface can be summarized in a 2D fingerprint plot, which plots the distance from the surface to the nearest atom inside (dᵢ) against the distance to the nearest atom outside (dₑ). The relative contributions of different types of intermolecular contacts can be quantified from these plots. For instance, in related molecular crystals, H···H contacts often constitute the largest percentage of the surface area. nih.govresearchgate.net

Expected Contributions to the Hirshfeld Surface:

| Contact Type | Expected Contribution |

| H···H | Major |

| C···H/H···C | Significant |

| O···H/H···O | Significant |

| F···H/H···F | Moderate |

This analysis provides a detailed picture of the supramolecular assembly, explaining the forces that govern the crystal's stability and structure.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

The electronic structure of the molecule, particularly the distribution of electrons, is key to understanding its reactivity and intermolecular interactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of the molecule's chemical stability and reactivity. mdpi.com For substituted benzoates, the HOMO is typically a π-orbital delocalized over the benzene (B151609) ring and the methoxy (B1213986) group, while the LUMO is a π*-orbital with significant contributions from the carbonyl group and the aromatic ring.

Another important aspect of electronic structure analysis is the Molecular Electrostatic Potential (MEP) surface. The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For Methyl 4-fluoro-2-methoxy-5-methylbenzoate, the oxygen atoms of the methoxy and ester groups are expected to be regions of negative potential (red/yellow), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms and the region around the carbonyl carbon would exhibit positive potential (blue), indicating sites for nucleophilic attack.

Table 1: Expected Electronic Properties of this compound based on Analogous Compounds

| Property | Expected Characteristic | Significance |

| HOMO Energy | Relatively high due to electron-donating methoxy and methyl groups. | Indicates susceptibility to oxidation and electrophilic attack. |

| LUMO Energy | Lowered by the electron-withdrawing fluoro and ester groups. | Indicates susceptibility to reduction and nucleophilic attack. |

| HOMO-LUMO Gap | Moderate; influenced by the interplay of donating and withdrawing groups. | Determines chemical reactivity and kinetic stability. |

| MEP Minima | Located on the oxygen atoms of the carbonyl and methoxy groups. | Indicates primary sites for interaction with electrophiles. |

| MEP Maxima | Located around the aromatic and methyl protons. | Indicates sites for interaction with nucleophiles. |

Theoretical vibrational frequency calculations are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. DFT calculations, often using the B3LYP functional, can predict the vibrational modes of a molecule with a good degree of accuracy. researchgate.net The calculated frequencies are typically scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the theoretical model. mdpi.com

For this compound, the vibrational spectrum would be characterized by several key features:

C=O Stretch: A strong absorption band in the IR spectrum, typically in the range of 1700-1730 cm⁻¹, characteristic of the ester carbonyl group. scirp.org

C-O Stretches: Bands corresponding to the C-O stretching of the ester and methoxy groups.

Aromatic C=C Stretches: A series of bands in the 1450-1600 cm⁻¹ region. researchgate.net

C-H Stretches: Vibrations of the aromatic and methyl C-H bonds, usually appearing above 3000 cm⁻¹. mdpi.com

C-F Stretch: A characteristic band for the carbon-fluorine bond.

By correlating the calculated vibrational modes with the experimental spectrum, a detailed assignment of the spectral features can be achieved, providing a comprehensive understanding of the molecule's vibrational dynamics. scirp.org

Molecular Modeling and Simulation

Molecular modeling encompasses a range of computational techniques used to represent and manipulate molecular structures and to simulate their behavior.

The presence of rotatable bonds, such as the C-O bonds of the methoxy and ester groups, means that this compound can exist in different conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. For substituted anisoles and benzoates, the orientation of the methoxy and ester groups relative to the benzene ring is of particular interest. rsc.orgacs.org

Computational methods are widely used to predict how a molecule will interact with other molecules, including biological macromolecules like proteins. nih.gov Molecular docking is a prominent technique used to predict the binding mode and affinity of a small molecule to a receptor's binding site. nih.gov While no specific docking studies for this compound were found in the provided search results, the principles can be applied. The predicted MEP surface would be crucial in identifying potential hydrogen bond donors and acceptors, as well as hydrophobic regions that can engage in van der Waals interactions. mdpi.com The binding affinity can be estimated through scoring functions that approximate the free energy of binding. Such studies are vital in drug discovery for identifying potential lead compounds. nih.gov

Reactivity Prediction and Reaction Mechanism Elucidation

Theoretical methods can provide valuable insights into the reactivity of a molecule and the mechanisms of its reactions. The electronic properties derived from DFT calculations, such as the HOMO-LUMO energies and the MEP surface, are direct indicators of reactivity. mdpi.comresearchgate.net

For this compound, the interplay of the electron-donating methoxy and methyl groups and the electron-withdrawing fluoro and ester groups will govern its reactivity in electrophilic and nucleophilic reactions. The electron-donating groups activate the ring towards electrophilic substitution, while the electron-withdrawing groups deactivate it. The positions of these substituents direct incoming electrophiles to specific sites on the ring.

Computational studies can also be used to model reaction pathways and determine the activation energies of transition states, thereby elucidating reaction mechanisms. rsc.org For instance, the hydrolysis of the ester group can be modeled to understand the role of acid or base catalysts and to identify the rate-determining step. nih.gov Similarly, the mechanisms of other reactions, such as nucleophilic aromatic substitution or reactions at the benzylic position of the methyl group, can be investigated.

Theoretical Investigation of Transition States and Energy Profiles

Theoretical chemistry allows for the detailed investigation of reaction mechanisms, including the characterization of transition states and the calculation of energy profiles. This information is critical for understanding reaction kinetics and for optimizing reaction conditions.

While no specific studies on the transition states and energy profiles for the synthesis or reactions of "this compound" were found, research on related reactions provides a framework for how such investigations would be conducted. For example, a kinetic study of the esterification of benzoic acid with 1-butyl alcohol determined the activation energies for the forward and reverse reactions to be 58.40 kJ/mol and 57.70 kJ/mol, respectively. dnu.dp.uaresearchgate.net These values are crucial for modeling the reaction kinetics.

In another example, DFT calculations were used to investigate the migratory insertion of a carbonyl group in a related fluorinated aryl-manganese complex, (CO)5Mn(4-F-C6H4). The energy barrier for this process was calculated to be +1.8 kcal/mol, indicating that the isomerization is thermodynamically accessible. acs.org Computational studies on the hydrogenation of methyl benzoate (B1203000) have also been used to elucidate reaction pathways, demonstrating that the reaction can proceed via different mechanisms depending on the catalyst used. mdpi.com These examples highlight how computational methods can be applied to map out the energetic landscape of reactions involving substituted benzoates.

Table 2: Activation Energies for the Esterification of Benzoic Acid

| Reaction | Activation Energy (kJ/mol) |

|---|---|

| Forward Reaction | 58.40 |

| Reverse Reaction | 57.70 |

QSAR (Quantitative Structure-Activity Relationship) Principles in Scaffold Design (without specific biological outcomes)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their properties. In scaffold design, QSAR helps in understanding how different substituents on a core molecular structure influence its physicochemical properties. This understanding can then be used to design new derivatives with desired characteristics, without necessarily focusing on a specific biological target initially.

The fundamental principle of QSAR is that the properties of a molecule are a function of its structural features. These features are quantified by molecular descriptors, which can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). nih.gov

For a scaffold like that of "this compound," a QSAR study would involve synthesizing or computationally generating a series of derivatives with variations at different positions on the aromatic ring. By systematically changing the substituents (e.g., altering the size, electronegativity, or hydrogen-bonding capacity), one can build a dataset of compounds and their measured or calculated properties. Statistical methods, such as multiple linear regression or partial least squares, are then used to develop a QSAR model that correlates the descriptors with the property of interest. youtube.com Such models can guide the design of new compounds with optimized properties. For instance, QSAR models have been successfully developed for various classes of aromatic compounds, including substituted benzamides and other fluorinated molecules, to predict their activities and properties. nih.govacs.org

In Silico Screening and Virtual Library Design for Derivatives

In silico screening and the design of virtual libraries are powerful computational strategies used to explore a vast chemical space for compounds with desired properties. These methods are particularly useful in the early stages of discovery and development projects.

Starting with a core scaffold, such as that of "this compound," a virtual library can be generated by computationally attaching a wide variety of chemical building blocks to different points of the scaffold. This process can create a library containing thousands or even millions of virtual compounds. acs.orgresearchgate.netresearchgate.net

The process of designing a virtual library often involves the following steps:

Scaffold Selection: The core structure, in this case, the substituted benzoate, is chosen.

Building Block Collection: A diverse set of commercially available or synthetically accessible building blocks (e.g., amines, carboxylic acids, aldehydes) is compiled.

Reaction Definition: A set of reliable chemical reactions is defined to virtually connect the building blocks to the scaffold. researchgate.net

Library Enumeration: The virtual reactions are performed in silico to generate the full library of derivatives.

Once the virtual library is created, it can be screened using various computational tools. This can involve filtering based on physicochemical properties (e.g., molecular weight, logP) to ensure drug-likeness, or docking the compounds into the active site of a protein if a specific target is known. The goal of virtual screening is to prioritize a smaller, more manageable set of compounds for synthesis and experimental testing, thereby saving time and resources. nih.gov This approach allows for the efficient exploration of the chemical space around a given scaffold to identify derivatives with potentially improved properties. oup.com

Synthetic Utility and Applications in Academic Research

Role as a Key Intermediate in Complex Organic Synthesis

The substituted benzoic acid ester framework is a cornerstone in the synthesis of more complex molecules. The specific arrangement of fluoro, methoxy (B1213986), and methyl groups on the benzene (B151609) ring of Methyl 4-fluoro-2-methoxy-5-methylbenzoate suggests its potential as a valuable building block.

While direct evidence for the use of this compound in the synthesis of polycyclic and heterocyclic systems is not prominent, related fluorinated and methylated benzoic acid derivatives are extensively used. For instance, 5-Fluoro-2-methylbenzoic acid is a precursor for synthesizing 3-arylisoquinolinones, which exhibit antiproliferative activity against cancer cells by interacting with microtubules. ossila.com It also reacts with saturated ketones in a bimetallic Ir/Cu catalyzed reaction to form phthalides, a class of bicyclic heterocycles found in some dyes and fungicides. ossila.com

The synthesis of complex heterocyclic systems like benzoxazoles also utilizes fluorinated building blocks. A study on the synthesis of 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles, which have potential anticancer activity, underscores the importance of the fluoro and methyl substitutions on the aromatic ring for creating biologically active molecules. researchgate.net

The substitution pattern of this compound is characteristic of intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

Several related compounds are key intermediates in the production of significant drugs. For example, 4-fluoro-2-methoxy-5-nitroaniline (B580436) is a crucial starting material for the synthesis of Osimertinib, a kinase inhibitor used in cancer therapy. google.com Similarly, methyl 2-methoxy-5-sulfamoylbenzoate is an important intermediate for the antipsychotic drug Sulpiride. google.com The synthesis of the diabetes drug trelagliptin (B1683223) succinate (B1194679) involves the use of 4-fluoro-2-methylbenzonitrile (B118529) as a building block. ossila.com

The following table details some related intermediates and their applications:

| Intermediate Compound | Application |

| 4-Fluoro-2-methoxy-5-nitroaniline google.com | Starting material for the EGFR inhibitor Osimertinib. google.com |

| Methyl 2-methoxy-5-sulfamoylbenzoate google.com | Intermediate in the synthesis of the antipsychotic drug Sulpiride. google.com |

| 4-Fluoro-2-methylbenzonitrile ossila.com | Building block for the diabetes drug trelagliptin succinate. ossila.com |

| 5-Fluoro-2-methylbenzoic acid ossila.com | Precursor for HIV-1 integrase inhibitors and antiproliferative 3-arylisoquinolinones. ossila.com |

Derivatization for Scaffold Modification and Diversification

The functional groups present in this compound—the ester, the fluoro group, the methoxy group, and the methyl group—offer multiple sites for derivatization, allowing for the modification and diversification of the molecular scaffold.

The synthesis of analogues of substituted methyl benzoates is a common practice to explore structure-activity relationships. For example, the amino group of methyl 2-amino-4-fluoro-5-methylbenzoate can be converted to a bromo group via a Sandmeyer-type reaction to yield methyl 2-bromo-4-fluoro-5-methylbenzoate. chemicalbook.com This transformation allows for further functionalization through cross-coupling reactions.

Similarly, the synthesis of methyl 5-bromo-3-fluoro-2-hydroxy-4-methoxybenzoate from its corresponding carboxylic acid demonstrates the feasibility of introducing different substituents onto the aromatic ring to create a library of analogues. The table below shows examples of such derivatized compounds.

| Starting Material | Resulting Analogue |

| Methyl 2-amino-4-fluoro-5-methylbenzoate chemicalbook.com | Methyl 2-bromo-4-fluoro-5-methylbenzoate chemicalbook.com |

| 5-Bromo-3-fluoro-2-hydroxy-4-methoxybenzoic acid | Methyl 5-bromo-3-fluoro-2-hydroxy-4-methoxybenzoate |

Application in Materials Science Research

While direct applications of this compound in materials science are not documented, related fluorinated aromatic compounds have found use in this area. For example, 4-fluoro-2-methylbenzonitrile has been used to synthesize emitters for thermally activated delayed fluorescence (TADF) in organic light-emitting diodes (OLEDs). ossila.com The methyl group in this molecule was found to enhance the thermal stability of the resulting emitter. ossila.com

Additionally, derivatives of methoxynaphthalene, which share the methoxy-substituted aromatic character, have been investigated for their anti-inflammatory effects and have been used as stabilizers in smokeless gunpowders. wikipedia.org 3,5-di-tert-butyl-4-hydroxybenzoate is used in the synthesis of liquid crystal materials. google.com These examples highlight the potential for appropriately substituted benzoates to be used in the development of new materials.

Development of Analytical Methods for Compound Detection and Quantification

The accurate detection and quantification of this compound are essential for monitoring its synthesis and purity. Several analytical techniques are well-suited for the analysis of this type of compound.

Gas chromatography (GC) coupled with mass spectrometry (GC/MS) is a powerful tool for the separation and identification of volatile and semi-volatile organic compounds. gcms.cz Given the methyl ester functionality, the compound is expected to be sufficiently volatile for GC analysis. The mass spectrum would provide a unique fragmentation pattern, allowing for its unambiguous identification. This technique is also suitable for quantitative analysis, often with low detection limits. nih.gov

High-performance liquid chromatography (HPLC) is another standard method for the analysis of aromatic esters. researchgate.net Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, would be an appropriate choice for separating this compound from starting materials and byproducts. sielc.com Detection can be achieved using a UV detector, as the benzene ring will absorb UV light. For enhanced specificity, HPLC can be coupled with mass spectrometry (LC/MS).

Nuclear magnetic resonance (NMR) spectroscopy is indispensable for the structural elucidation of the compound. ¹H NMR would show characteristic signals for the methyl, methoxy, and aromatic protons. Due to the presence of fluorine, ¹⁹F NMR spectroscopy would provide a highly sensitive and specific signal for the fluorine atom, with its chemical shift and coupling constants offering valuable structural information. rsc.orgwikipedia.org Carbon-13 NMR (¹³C NMR) would complement the proton and fluorine spectra to confirm the carbon skeleton.

Table 2: Suitable Analytical Methods for this compound

| Analytical Technique | Purpose | Expected Outcome |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC/MS) | Separation, Identification, Quantification | Retention time and a characteristic mass spectrum for identification and quantitation. gcms.cznih.gov |

| High-Performance Liquid Chromatography (HPLC) | Separation, Quantification | Retention time under specific column and mobile phase conditions for separation and quantitation via UV detection. researchgate.netsielc.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the molecular structure. rsc.orgwikipedia.org |

Use in Solid-Phase Organic Synthesis as a Linker Component

Solid-phase organic synthesis (SPOS) is a technique that simplifies the purification of multi-step reaction products by anchoring the substrate to a solid support. dtu.dk The choice of linker, the molecule connecting the substrate to the solid support, is crucial as it must be stable throughout the synthesis and cleavable under specific conditions to release the final product.

Photolabile linkers, which can be cleaved by irradiation with light, are particularly advantageous as they allow for product release under mild and neutral conditions, compatible with a wide range of functional groups. nih.govacs.org The o-nitrobenzyl group is a well-known photolabile linker. dtu.dkpnas.orgcapes.gov.br Upon irradiation with UV light, it undergoes an intramolecular rearrangement to release the attached molecule.

A nitro-substituted precursor of this compound, such as methyl 4-fluoro-2-methoxy-5-nitrobenzoate, could be adapted for use as a photolabile linker. By modifying the ester group to an appropriate functional handle for attachment to a solid support (e.g., conversion to a hydroxymethyl group), a photolabile linker with the specific substitution pattern of the title compound could be created. The electronic effects of the fluoro and methoxy substituents on the nitrobenzyl system could potentially modulate the rate and efficiency of the photocleavage reaction. nih.gov This would allow for the fine-tuning of the linker's properties for specific applications in the solid-phase synthesis of peptides, oligonucleotides, or small molecules. nih.govmdpi.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

An exploration of the chemical compound this compound reveals a molecule poised for significant future research. While its current applications may be limited, its structure, featuring a decorated benzene ring with fluorine, methoxy, and methyl substituents, presents a rich platform for chemical innovation. This article delves into the prospective research directions and emerging trends that could unlock the full potential of this compound.

Future Research Directions and Emerging Trends